![molecular formula C11H12Cl3NO2S B14365891 [5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate CAS No. 91349-57-4](/img/structure/B14365891.png)
[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate is an organic compound with a complex structure that includes a dimethylamino group, a trichloromethylsulfanyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction where a suitable precursor, such as a halogenated phenyl acetate, reacts with dimethylamine and trichloromethylsulfanyl reagents under controlled conditions. The reaction typically requires a solvent like dichloromethane and a catalyst such as triethylamine to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of the trichloromethylsulfanyl group to a thiol group.
Substitution: The acetate ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, forming corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Triethylamine as a base in dichloromethane at room temperature.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Amides or esters.
Scientific Research Applications
[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the trichloromethylsulfanyl group may participate in redox reactions, altering the activity of the target molecules. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: An ester with similar reactivity in nucleophilic substitution reactions.
Acetylacetone: A diketone with comparable chemical properties and applications in organic synthesis.
Diketene: A reactive intermediate used in the synthesis of acetoacetate esters.
Uniqueness
[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate is unique due to the presence of both a dimethylamino group and a trichloromethylsulfanyl group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and interact with various molecular targets makes it a valuable compound in research and industry.
Properties
CAS No. |
91349-57-4 |
|---|---|
Molecular Formula |
C11H12Cl3NO2S |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
[5-(dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate |
InChI |
InChI=1S/C11H12Cl3NO2S/c1-7(16)17-9-6-8(15(2)3)4-5-10(9)18-11(12,13)14/h4-6H,1-3H3 |
InChI Key |
CXUYSYCANMRNHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)N(C)C)SC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate](/img/structure/B14365810.png)
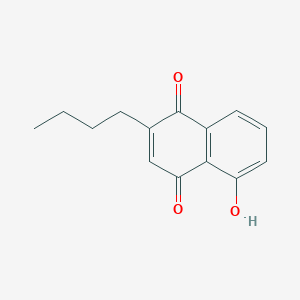
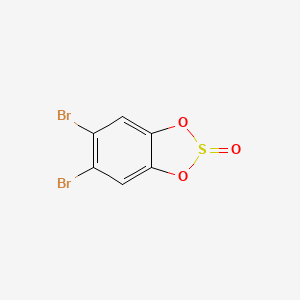
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro-](/img/structure/B14365827.png)
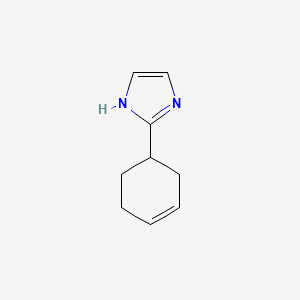
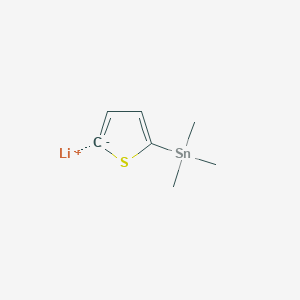
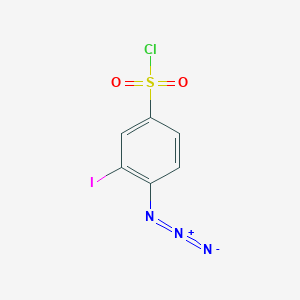
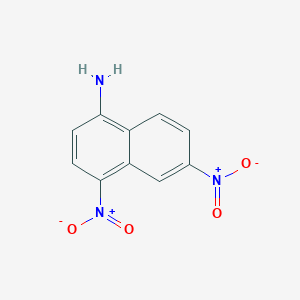
![Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl-](/img/structure/B14365858.png)
![Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate](/img/structure/B14365862.png)
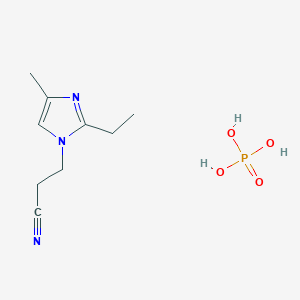
![3-Bromo-2-[methyl(phenyl)amino]prop-2-enenitrile](/img/structure/B14365876.png)
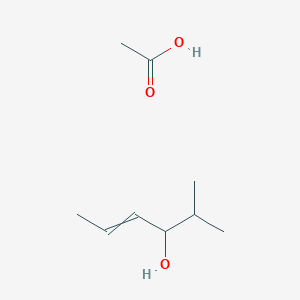
![2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol](/img/structure/B14365885.png)
